REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:3]=1>C1COCC1.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:3]=1)[NH2:8]
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Name
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|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
30 mg (0.16 mmol; 40%) of target compound were obtained as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(N)C=C(C1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |